Malonylawobanin

Catalog No.
S618298
CAS No.
88399-23-9
M.F
C39H39O22+
M. Wt
859.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Malonylawobanin

CAS Number

88399-23-9

Product Name

Malonylawobanin

IUPAC Name

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxan-2-yl]methoxy]propanoic acid

Molecular Formula

C39H39O22+

Molecular Weight

859.7 g/mol

InChI

InChI=1S/C39H38O22/c40-17-4-1-15(2-5-17)3-6-28(46)55-13-25-31(49)34(52)36(54)39(61-25)59-24-11-19-22(57-37(24)16-7-20(42)30(48)21(43)8-16)9-18(41)10-23(19)58-38-35(53)33(51)32(50)26(60-38)14-56-29(47)12-27(44)45/h1-11,25-26,31-36,38-39,49-54H,12-14H2,(H5-,40,41,42,43,44,45,46,48)/p+1/t25-,26-,31-,32-,33+,34+,35-,36-,38-,39-/m1/s1

InChI Key

LXITVYYZHYMDFB-AWJFVBHYSA-O

SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O

Synonyms

delphinidin 3-O-(6-O-p-coumaroylglucoside)-5-O-(6-O-malonylglucoside), malonylawobanin

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)CC(=O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O

Malonylawobanin is an anthocyanidin glycoside.

Malonylawobanin is a complex anthocyanin pigment primarily found in the plant Commelina communis, known for its striking blue color. It is a derivative of awobanin, characterized by the presence of malonyl and p-coumaroyl groups, which contribute to its unique structural and functional properties. The chemical structure of malonylawobanin has been elucidated as 3-O-(6-O-(trans-p-coumaroyl)-β-D-glucopyranosyl)-5-O-malonyl-β-D-glucopyranoside, with a molecular formula of C₃₉H₃₉O₂₂⁺ . This compound plays a significant role in plant pigmentation and is involved in various biochemical processes.

Typical of anthocyanins, including:

  • Hydration: In acidic conditions, malonylawobanin can form colorless hemiketal epimers through hydration, which can revert back to the colored form under neutral conditions.
  • Tautomerization: The compound can exist in multiple tautomeric forms, including quinonoid bases that arise from deprotonation of phenolic hydroxyl groups.
  • Copigmentation: Malonylawobanin exhibits copigmentation with other flavonoids, enhancing color stability and intensity through non-covalent interactions .

These reactions are crucial for the pigment's stability and its role in plant coloration.

Malonylawobanin exhibits notable biological activities, including:

  • Antioxidant Properties: Like many anthocyanins, malonylawobanin possesses antioxidant capabilities, scavenging free radicals and potentially reducing oxidative stress.
  • Anti-inflammatory Effects: Some studies suggest that anthocyanins can modulate inflammatory pathways, contributing to their health benefits.
  • Color Stabilization: The pigment's ability to stabilize color in various pH environments makes it significant for plant defense mechanisms against herbivores and pathogens .

These activities underline its importance not only in plant biology but also in potential therapeutic applications.

Malonylawobanin can be synthesized through various methods:

  • Natural Extraction: The primary source is the Commelina communis plant, from which it can be extracted using solvents like methanol or ethanol.
  • Chemical Synthesis: Laboratory synthesis may involve the coupling of malonic acid derivatives with flavonoid glycosides through esterification or glycosylation reactions.
  • Biotechnological Approaches: Advances in metabolic engineering allow for the production of malonylawobanin via genetically modified organisms that can synthesize anthocyanins .

These methods facilitate both research and potential commercial applications of malonylawobanin.

Malonylawobanin has several applications:

  • Natural Dyes: Its vibrant blue color makes it suitable for use as a natural dye in food products and textiles.
  • Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is being explored for use in dietary supplements.
  • Cosmetics: The pigment's stability and safety profile make it an attractive ingredient in cosmetic formulations .

These applications highlight the compound's versatility beyond its role in plants.

Research on malonylawobanin has revealed interesting interaction dynamics:

  • Metal Ion Coordination: Studies have shown that malonylawobanin can coordinate with metal ions such as magnesium, forming stable complexes that may enhance its color stability and biological activity .
  • Copigmentation Studies: The interactions with other flavonoids have been extensively studied to understand how they affect color intensity and stability under different environmental conditions .

These interactions are critical for understanding the functional roles of malonylawobanin in both natural systems and potential applications.

Malonylawobanin shares structural similarities with several other anthocyanins. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
AwobaninLacks malonyl groupFound primarily in Commelina communis
CyanidinBasic anthocyanin structureCommonly found in berries; known for strong antioxidant properties
DelphinidinContains additional hydroxyl groupsKnown for its blue coloration; prevalent in flowers
PeonidinMethylated derivative of cyanidinImparts reddish hues; found in various fruits

Malonylawobanin's unique combination of malonyl and p-coumaroyl groups distinguishes it from these compounds, particularly regarding its stability and interaction capabilities .

The analytical characterization of malonylawobanin requires sophisticated separation and detection techniques due to its complex molecular structure and the challenging nature of anthocyanin analysis. As a highly acylated anthocyanidin glycoside with molecular formula C₃₉H₃₉O₂₂⁺ and exact mass 859.1933 Da [2], malonylawobanin presents unique analytical challenges that have driven the development of specialized methodologies for its identification and quantification.

Chromatographic Separation Techniques

Chromatographic separation forms the foundation of malonylawobanin analysis, with High-Performance Liquid Chromatography (HPLC) serving as the primary analytical platform. The complex structure of malonylawobanin, featuring delphinidin 3-(6′′-p-coumaroylglucoside)-5-(6′′′-malonylglucoside), requires carefully optimized chromatographic conditions to achieve adequate separation from related anthocyanins and matrix components [3] [4].

High-Performance Liquid Chromatography (HPLC) Optimization

The optimization of HPLC parameters for malonylawobanin analysis represents a critical aspect of analytical method development. Reverse-phase chromatography using octadecyl silane (C18) stationary phases has emerged as the preferred approach, providing optimal retention and selectivity for this highly polar and acylated anthocyanin compound [5] [6].

Column Selection and Optimization

The selection of appropriate chromatographic columns is fundamental to achieving successful separation of malonylawobanin. C18 reversed-phase columns with dimensions of 150 × 2.1 mm and particle sizes ranging from 1.9 to 5 μm have proven most effective [7] [8]. The octadecyl silane bonding provides strong hydrophobic interactions essential for anthocyanin retention, while the column length ensures adequate resolution of complex mixtures containing multiple anthocyanin derivatives.

Sub-2 μm particle sizes are particularly advantageous for malonylawobanin analysis, offering enhanced separation efficiency and improved peak resolution. The reduced particle size increases the theoretical plate count and reduces band broadening, resulting in sharper peaks and better separation of closely eluting compounds. Column temperatures between 25-40°C optimize peak shape while maintaining anthocyanin stability throughout the analysis [7] [9].

Mobile Phase Composition and pH Control

The mobile phase composition plays a crucial role in malonylawobanin chromatographic behavior. Binary gradient systems consisting of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) provide optimal separation conditions [5] [6]. The acidic pH range of 1.5-2.0 is critical for maintaining anthocyanin stability by preserving the flavylium cation form, which prevents degradation and ensures consistent analytical results.

The gradient profile typically begins at 15% acetonitrile and gradually increases to 100% over 30-60 minutes, allowing for complete elution of acylated anthocyanin forms. This extended gradient is necessary due to the high degree of acylation in malonylawobanin, which increases hydrophobic interactions with the stationary phase and extends retention times compared to simpler anthocyanin glycosides [6].

Flow Rate and Detection Parameters

Flow rates between 0.2-0.3 mL/min provide an optimal balance between resolution and analysis time. Lower flow rates enhance separation efficiency but extend analysis time, while higher flow rates may compromise resolution of closely eluting peaks. Injection volumes of 5-20 μL are typically employed, with the exact volume dependent on sample concentration and detector sensitivity requirements [7] [8].

Detection is performed at 520 nm, corresponding to the maximum absorption wavelength of the flavylium cation form of anthocyanins. This wavelength provides maximum sensitivity for malonylawobanin detection while minimizing interference from other flavonoid compounds that may be present in plant extracts. The characteristic retention time for malonylawobanin typically ranges from 15-20 minutes under optimized conditions [5] [6].

Solid-Phase Extraction (SPE) Purification Strategies

Solid-phase extraction has emerged as an indispensable sample preparation technique for malonylawobanin analysis, providing selective extraction and purification from complex plant matrices. The development of specialized SPE phases has significantly improved both the recovery yield and purity of isolated malonylawobanin, enabling more accurate analytical determinations [10] [11].

Discovery DPA-6S Polyamide Phase

The Discovery DPA-6S solid-phase extraction cartridge has demonstrated exceptional performance for malonylawobanin purification from commelinin supramolecular complexes. This polyamide-based phase operates through hydrogen bonding interactions between the hydroxyl groups of malonylawobanin and the amide groups of the resin [10] [12]. The mechanism is particularly effective for polar compounds with multiple hydroxyl groups, making it ideal for anthocyanin purification.

Research has shown that DPA-6S cartridges achieve 79.5% recovery of malonylawobanin with 85.7% purity when processing commelinin supramolecular complexes [10]. The polyamide resin, with particle sizes of 50-160 μm and surface pH of 4.5-7.5, provides optimal retention characteristics for malonylawobanin while allowing selective elution of interfering compounds. The extraction mechanism involves strong hydrogen bonding between compound hydroxyl groups and amide groups of the resin under reversed-phase conditions.

Strong Cation Exchange SPE Methods

Discovery DSC-SCX (strong cation exchange) cartridges offer an alternative purification approach, particularly effective when higher purity is required. While providing lower recovery yields of 62.5%, this method achieves superior purity of 90.8% for malonylawobanin [10]. The strong cation exchange mechanism selectively retains positively charged anthocyanin molecules through electrostatic interactions with negatively charged sulfonic acid groups on the resin.

The elution strategy for SCX cartridges typically employs ammonium acetate buffer systems with controlled pH to disrupt the electrostatic interactions and selectively elute malonylawobanin. This approach is particularly valuable when analytical applications require extremely high purity standards or when trace impurities could interfere with subsequent analytical determinations [11].

Mixed-Mode and Alternative SPE Approaches

C18 solid-phase extraction represents a more conventional approach, utilizing reversed-phase retention mechanisms. Recovery yields typically range from 65-85% with purities of 80-95%, depending on the complexity of the sample matrix [13]. The elution is performed using acetonitrile-water gradients, allowing for controlled and selective compound recovery.

Polyamide resin cartridges provide another alternative, particularly effective for aqueous and methanolic solutions. These phases achieve recovery yields of 70-90% with purities of 85-95% through polar compound adsorption mechanisms. The elution is typically performed using methanol-water mixtures with carefully controlled polarity gradients [14].

Mixed-mode cation exchange phases offer dual retention mechanisms, combining both reversed-phase and ion exchange interactions. While recovery yields are typically lower (55-75%), the achieved purities can reach 90-98%, making this approach valuable for applications requiring exceptional compound purity [15].

Mass Spectrometric Characterization

Mass spectrometry provides definitive structural characterization and molecular weight confirmation for malonylawobanin, complementing chromatographic separation with highly specific detection and structural elucidation capabilities. The application of electrospray ionization and multistage fragmentation techniques has revolutionized the analytical characterization of this complex anthocyanin compound [16] [17].

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocols

Electrospray ionization mass spectrometry represents the gold standard for malonylawobanin characterization, providing sensitive detection and reliable structural information. The soft ionization characteristics of ESI preserve the molecular ion while allowing controlled fragmentation for structural elucidation [17].

Positive Ion Mode Optimization

Positive ion mode ESI-MS/MS provides optimal sensitivity for malonylawobanin analysis, generating stable [M+H]⁺ molecular ions at m/z 860.2 [2] [16]. The ionization parameters require careful optimization to achieve maximum sensitivity while maintaining reproducible results. Spray voltages of 4.5 kV and capillary temperatures of 270°C have proven optimal for malonylawobanin ionization [5] [18].

The formation of protonated molecular ions is facilitated by the basic nitrogen atoms in the anthocyanin structure and the acidic mobile phase conditions used in liquid chromatography. The resulting [M+H]⁺ ions exhibit good stability in the gas phase, allowing for controlled collision-induced dissociation experiments to generate structural information [16].

Nebulizer pressure optimization at 40 psi with nitrogen drying gas flow rates of 9 L/min ensures efficient droplet formation and desolvation. These parameters must be carefully balanced to achieve optimal ion formation while preventing excessive fragmentation that could compromise molecular ion intensity [18].

Negative Ion Mode Applications

While positive ion mode provides superior sensitivity, negative ion mode ESI-MS/MS offers complementary structural information for malonylawobanin characterization. The [M-H]⁻ ion at m/z 858.2 provides alternative fragmentation pathways that can confirm structural assignments made from positive ion data [16].

Negative ion mode operates with spray voltages of -4.0 kV and similar capillary temperature conditions. The fragmentation patterns in negative ion mode often emphasize neutral losses from carboxylate groups, providing specific information about acylation patterns in malonylawobanin structure [17].

Collision-Induced Dissociation Optimization

Collision-induced dissociation (CID) parameters require systematic optimization to generate informative fragmentation spectra. Collision energies between 15-35 eV provide optimal fragmentation for structural elucidation while maintaining sufficient precursor ion intensity for quantitative applications [18].

The collision cell pressure, typically maintained at 1.5 mTorr with argon as the collision gas, influences both fragmentation efficiency and spectral quality. Higher pressures increase fragmentation but may lead to excessive secondary fragmentation, while lower pressures may not provide sufficient structural information [16].

Multistage Fragmentation Analysis (MSⁿ)

Multistage fragmentation experiments provide detailed structural characterization of malonylawobanin through sequential isolation and fragmentation of specific ions. This approach enables the elucidation of fragmentation pathways and confirmation of structural assignments with high confidence [19].

Sequential Fragmentation Pathways

The multistage fragmentation of malonylawobanin follows predictable patterns that reflect its complex glycosylated and acylated structure. The molecular ion at m/z 860.2 [M+H]⁺ serves as the starting point for sequential fragmentation experiments [2].

Primary fragmentation (MS²) generates a major fragment at m/z 698.1, corresponding to the loss of 162 Da (glucose unit). This fragmentation specifically involves the loss of the 6′′′-malonylglucose moiety, resulting in the formation of delphinidin 3-(6′′-p-coumaroylglucoside) ion. The relative intensity of this fragment reaches 100%, making it the base peak in the MS² spectrum [10].

Secondary fragmentation continues with the loss of another glucose unit (162 Da), generating an ion at m/z 536.1. This fragmentation involves the loss of the 6′′-p-coumaroylglucose unit, leaving delphinidin with a single glucose residue attached. The relative intensity of this fragment typically reaches 85% of the base peak [19].

Tertiary and Higher-Order Fragmentation

MS³ experiments targeting the m/z 536.1 ion generate further structural information through continued neutral losses. The loss of the remaining glucose unit (162 Da) produces the delphinidin aglycone ion at m/z 374.1, with relative intensity of approximately 65% [19].

Higher-order fragmentation (MS⁴) of the delphinidin aglycone results in characteristic anthocyanidin fragmentation patterns. The loss of 87 Da corresponding to the malonyl group generates an ion at m/z 287.1, representing the delphinidin core structure. Further fragmentation produces characteristic A-ring fragments at m/z 147.1 through the loss of 140 Da (p-coumaroyl group) [20].

Fragmentation Mechanism Elucidation

The fragmentation pathways of malonylawobanin provide insights into the molecular structure and bonding patterns. The preferential loss of glucose units in order of attachment (6′′′-malonylglucose first, followed by 6′′-p-coumaroylglucose) suggests differences in bond strength or gas-phase stability [19].

The retention of acyl groups during initial fragmentation steps indicates strong ester bonding between the acyl groups and the glucose moieties. The sequential loss pattern allows for definitive assignment of acylation positions and confirmation of the proposed structure for malonylawobanin [20].

The characteristic fragmentation patterns serve as diagnostic markers for malonylawobanin identification in complex mixtures. The specific m/z values and relative intensities of fragment ions provide a unique spectral fingerprint that enables confident identification even in the presence of closely related anthocyanin compounds [16].

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry extends the capabilities of multistage fragmentation analysis by providing exact mass measurements for all fragment ions. Resolution capabilities of 30,000-100,000 enable accurate mass determination with sub-ppm accuracy, allowing for definitive molecular formula assignments for each fragment [18].

The exact mass of malonylawobanin (859.1933 Da) can be confirmed with high confidence, and fragment ion compositions can be determined unambiguously. This level of mass accuracy eliminates ambiguity in structural assignments and provides definitive evidence for proposed fragmentation pathways [17].

Wikipedia

Malonylawobanin

Dates

Last modified: 02-18-2024

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